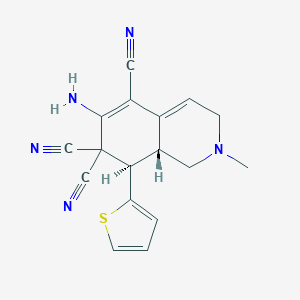
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a methoxybenzylidene group at the 1-position and a nitro group at the 6-position of the acenaphthene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and 6-nitroacenaphthene in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like toluene under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Condensation: Piperidine, toluene as a solvent.
Major Products Formed
Reduction: 1-(4-Aminobenzylidene)-6-nitroacenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Condensation: Complex acenaphthene derivatives with extended conjugation.
科学研究应用
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials and non-linear optical materials
作用机制
The mechanism of action of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxybenzylidene moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(4-Methoxybenzylidene)-4-butylaniline: Similar structure with a butyl group instead of the nitro group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Contains a cyclohexadienone core instead of acenaphthene
Uniqueness
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both the methoxybenzylidene and nitro groups on the acenaphthene core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C20H15NO3 |
|---|---|
分子量 |
317.3g/mol |
IUPAC 名称 |
(2Z)-2-[(4-methoxyphenyl)methylidene]-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C20H15NO3/c1-24-16-7-5-13(6-8-16)11-15-12-14-3-2-4-18-19(21(22)23)10-9-17(15)20(14)18/h2-11H,12H2,1H3/b15-11- |
InChI 键 |
PPLPIJDWPYDQNE-PTNGSMBKSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\2/CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)
![7-chloro-1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391003.png)
![2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B391004.png)





![2-[(2-Fluorobenzyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391013.png)
![1-benzoyl-7-chloro-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391014.png)
![4-(1-Benzoyl-7-chloro-3,3-dicyano-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-2-yl)phenyl acetate](/img/structure/B391015.png)
![1-acetyl-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391017.png)
![1-benzoyl-2-(4-bromophenyl)-7-chloro-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391020.png)

